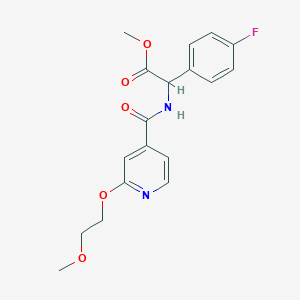

Methyl 2-(4-fluorophenyl)-2-(2-(2-methoxyethoxy)isonicotinamido)acetate

説明

Methyl 2-(4-fluorophenyl)-2-(2-(2-methoxyethoxy)isonicotinamido)acetate is a structurally complex ester featuring a 4-fluorophenyl group, a methoxyethoxy-substituted isonicotinamide moiety, and an acetate ester backbone. For instance, fluorinated aromatic compounds, such as methyl (2S)-2-amino-2-(4-fluorophenyl)acetate (CAS 170902-74-6), demonstrate high synthetic yields (99%) and are often explored for bioactivity due to the fluorine atom’s electronegativity and metabolic stability . Additionally, fluorinated isoflavone analogs, like Methyl 2-((3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate, have been studied for anticancer activity, suggesting that the 4-fluorophenyl group in the target compound may enhance interactions with biological targets . The methoxyethoxy side chain could improve solubility compared to simpler esters, as seen in compounds like metsulfuron-methyl (), where ether linkages modulate hydrophilicity.

特性

IUPAC Name |

methyl 2-(4-fluorophenyl)-2-[[2-(2-methoxyethoxy)pyridine-4-carbonyl]amino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O5/c1-24-9-10-26-15-11-13(7-8-20-15)17(22)21-16(18(23)25-2)12-3-5-14(19)6-4-12/h3-8,11,16H,9-10H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRDKOPEJIOIFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NC(C2=CC=C(C=C2)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-fluorophenyl)-2-(2-(2-methoxyethoxy)isonicotinamido)acetate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Fluorophenyl Intermediate: The initial step involves the synthesis of a fluorophenyl intermediate through a halogenation reaction.

Coupling with Isonicotinamide: The fluorophenyl intermediate is then coupled with isonicotinamide under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Addition of Methoxyethoxy Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can occur at the fluorophenyl group, potentially converting it to a phenyl group.

Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are frequently employed.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Conversion to phenyl derivatives.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

Methyl 2-(4-fluorophenyl)-2-(2-(2-methoxyethoxy)isonicotinamido)acetate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

作用機序

Comparison with Other Similar Compounds: Methyl 2-(4-fluorophenyl)-2-(2-(2-methoxyethoxy)isonicotinamido)acetate can be compared with other compounds having similar structural features, such as:

Methyl 2-(4-chlorophenyl)-2-(2-(2-methoxyethoxy)isonicotinamido)acetate: Similar structure but with a chlorine atom instead of fluorine.

Methyl 2-(4-bromophenyl)-2-(2-(2-methoxyethoxy)isonicotinamido)acetate: Similar structure but with a bromine atom instead of fluorine.

Uniqueness: The presence of the fluorine atom in Methyl 2-(4-fluorophenyl)-2-(2-(2-methoxyethoxy)isonicotinamido)acetate imparts unique chemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from its analogs.

類似化合物との比較

Table 1: Key Structural and Physicochemical Comparisons

Functional Group Analysis

- 4-Fluorophenyl Group : Present in all listed compounds, this group enhances metabolic stability and binding affinity to hydrophobic pockets in enzymes or receptors. For example, in Methyl 2-((3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetate, the fluorophenyl group contributes to cytotoxic effects against cancer cells .

- Methoxyethoxy vs. Ethoxy/Oxo Groups : The methoxyethoxy chain in the target compound likely increases hydrophilicity compared to Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate’s ethoxy group . However, the oxo group in the latter may enhance reactivity in nucleophilic additions.

- Ester Backbone : Methyl 2-(4-fluorophenyl)acetate () shares the acetate ester moiety but lacks the amide linkage, resulting in lower molecular weight (168.16 g/mol) and higher volatility (boiling point ~211°C) compared to the target compound’s more complex structure .

生物活性

Methyl 2-(4-fluorophenyl)-2-(2-(2-methoxyethoxy)isonicotinamido)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHFNO

- Molecular Weight : 320.34 g/mol

- CAS Number : Not specified in the search results.

The presence of a fluorophenyl group and an isonicotinamido moiety suggests potential interactions with various biological targets, particularly in the central nervous system and cancer biology.

Methyl 2-(4-fluorophenyl)-2-(2-(2-methoxyethoxy)isonicotinamido)acetate may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been noted to inhibit certain cytochrome P450 enzymes, particularly CYP1A2, which is involved in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs .

- Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant activity, which can protect cells from oxidative stress and inflammation .

- Modulation of Neurotransmitter Systems : Given its structural similarity to known neuroactive compounds, it may influence neurotransmitter pathways, potentially impacting mood and cognitive functions.

Anticancer Activity

Recent studies have indicated that derivatives of isonicotinamide compounds possess anticancer properties. Methyl 2-(4-fluorophenyl)-2-(2-(2-methoxyethoxy)isonicotinamido)acetate has shown promise in inhibiting the proliferation of various cancer cell lines.

- Case Study Findings :

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Research indicates that similar compounds can inhibit bacterial growth, particularly against Gram-positive bacteria.

- Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

Pharmacokinetics

The pharmacokinetic profile of methyl 2-(4-fluorophenyl)-2-(2-(2-methoxyethoxy)isonicotinamido)acetate suggests favorable absorption characteristics:

- Bioavailability Score : 0.55 (indicating moderate bioavailability)

- Log P (Partition Coefficient) : Approximately 2.17, suggesting good lipid solubility which may facilitate cellular uptake .

Safety and Toxicology

Preliminary toxicological assessments indicate that while the compound exhibits beneficial biological activities, further studies are needed to evaluate its safety profile comprehensively. Standard tests for acute toxicity have shown no significant adverse effects at therapeutic doses in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。